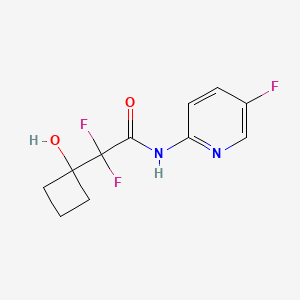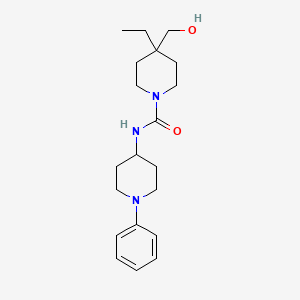![molecular formula C13H19NO2S B6637302 [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone](/img/structure/B6637302.png)
[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone, also known as MPTM, is a chemical compound that has been studied for its potential use in scientific research. MPTM is a synthetic compound that has been demonstrated to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
作用機序
The mechanism of action of [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone is not fully understood, but it is believed to act as a modulator of neurotransmitter release and receptor function. [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone has been shown to interact with a variety of different neurotransmitter receptors, including dopamine, serotonin, and glutamate receptors.
Biochemical and Physiological Effects:
[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone has a variety of different biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the activation of a variety of different signaling pathways. [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of different diseases.
実験室実験の利点と制限
One of the primary advantages of [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone as a research tool is its ability to modulate neurotransmitter release and receptor function, making it a valuable tool for studying a variety of different neurological processes. However, [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone also has some limitations, including its potential toxicity and the difficulty of synthesizing and purifying the compound.
将来の方向性
There are a number of different future directions for research on [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone, including the development of more efficient synthesis methods, the identification of additional neurotransmitter receptors that are affected by the compound, and the development of new therapeutic agents based on the compound's biochemical and physiological effects. Additionally, further research is needed to fully understand the mechanism of action of [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone and its potential applications in a variety of different research fields.
合成法
[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone can be synthesized using a variety of different methods, including the reaction of 4-methylthiophen-3-ylmethanone with 2-(2-hydroxypropan-2-yl)pyrrolidine. This reaction can be carried out using a variety of different solvents and catalysts, and the resulting product can be purified using a variety of different techniques.
科学的研究の応用
[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone has been used in a variety of different scientific research applications, including studies of neurotransmitter release, synaptic plasticity, and receptor function. [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone has been shown to have a variety of different effects on these processes, making it a valuable tool for researchers in these fields.
特性
IUPAC Name |
[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-9-7-17-8-10(9)12(15)14-6-4-5-11(14)13(2,3)16/h7-8,11,16H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXUHHJGGHXQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)N2CCCC2C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one](/img/structure/B6637237.png)

![2-[1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637247.png)
![2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637250.png)
![4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one](/img/structure/B6637253.png)

![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637266.png)
![[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637273.png)
![4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide](/img/structure/B6637279.png)
![(2-Cyclobutyloxypyridin-4-yl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637295.png)
![1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B6637308.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B6637314.png)